

Lewis acidity of hydroxydip-tolylborane compared to other boranes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hydroxydip-tolylborane*

Cat. No.: *B1355148*

[Get Quote](#)

An In-depth Technical Guide to the Lewis Acidity of Hydroxydiphenylborane and a Comparison with Other Boranes

Introduction: The Significance of Lewis Acidity in Boranes

Boron compounds, characterized by an electron-deficient boron center, are archetypal Lewis acids, capable of accepting an electron pair from a Lewis base. This fundamental property underpins their extensive use in organic synthesis, catalysis, and materials science. The strength of this Lewis acidity is not uniform across all boranes; it is intricately modulated by the electronic and steric nature of the substituents attached to the boron atom.^{[1][2]} A well-calibrated understanding of a borane's Lewis acidity is crucial for predicting its reactivity and designing novel catalytic systems.^{[3][4]}

This guide provides a detailed technical overview of the Lewis acidity of hydroxydiphenylborane, placing it in context with other significant boranes. It covers the primary experimental and computational methods used to quantify Lewis acidity, presents comparative data, and details key experimental protocols for researchers and professionals in drug development and chemical sciences.

Quantifying Lewis Acidity: Methodologies and Scales

A universal, single-parameter scale for Lewis acidity remains elusive, as the measured strength can be dependent on the specific Lewis base used as a probe.[\[5\]](#) Consequently, several complementary methods have been developed to provide a quantitative and comparative framework.

Experimental Approaches

The Gutmann-Beckett Method: This is a widely adopted experimental procedure that uses triethylphosphine oxide (Et₃PO, TEPO) as a ³¹P NMR spectroscopic probe to assess the Lewis acidity of a molecular species.[\[6\]](#) The interaction of the Lewis basic oxygen atom of TEPO with a Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change ($\Delta\delta^{31}\text{P}$) relative to free TEPO is correlated with the Lewis acidity.[\[3\]](#) The Lewis acidity is often expressed as an Acceptor Number (AN), calculated using the formula: AN = $2.21 \times (\delta_{\text{sample}} - 41.0)$, where δ =41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[\[6\]](#)

The Müller Method (¹⁹F NMR Probe): An alternative NMR-based method utilizes p-fluorobenzonitrile as a ¹⁹F NMR probe. This method offers a smaller steric profile compared to Et₃PO, which can be advantageous when assessing bulky Lewis acids where the Gutmann-Beckett method might underestimate acidity due to steric hindrance (frustrated Lewis pair formation).[\[3\]](#)[\[7\]](#)

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base. This allows for the determination of the equilibrium constant (K_a) and the enthalpy of reaction (ΔH), providing a comprehensive thermodynamic profile of the Lewis acid-base adduct formation.[\[8\]](#)[\[9\]](#)

Computational Approaches

Fluoride Ion Affinity (FIA): FIA is a widely used computational metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻).[\[10\]](#)[\[11\]](#) A higher FIA value indicates stronger Lewis acidity. This method is valuable for systematically comparing a wide range of boranes, although it represents an intrinsic, gas-phase acidity that may not perfectly correlate with solution-phase reactivity.[\[3\]](#)[\[12\]](#)

Hydride and Ammonia Affinities: Similar to FIA, the calculated affinities for other simple Lewis bases like hydride (H^-) or ammonia (NH_3) can also be used to create a relative scale of Lewis acidity.^{[10][13][14]} These different probes can reveal subtle differences in the Lewis acid character of the borane.

Comparative Lewis Acidity of Selected Boranes

The Lewis acidity of boranes is highly tunable. Electron-withdrawing substituents, such as halogens or perfluorinated aryl groups, generally increase Lewis acidity, while electron-donating groups decrease it. The hydroxyl group (-OH) in hydroxydiphenylborane (Ph_2BOH) is an interesting case, as the oxygen can donate electron density to the boron center via $\text{p-}\pi$ back-donation, which is expected to moderate its Lewis acidity compared to triarylboranes.

The following table summarizes quantitative Lewis acidity data for a selection of boranes, providing a comparative context for hydroxydiphenylborane and its derivatives.

Borane	Lewis Acidity Metric	Value	Method/Reference
$B(C_6F_5)_3$ (BCF)	Acceptor Number (AN)	82	Gutmann-Beckett[6] [15]
$B(C_6F_5)_3$ (BCF)	Fluoride Ion Affinity (FIA)	452.7 kJ/mol	Calculated[2]
BCl_3	Acceptor Number (AN)	~106	Gutmann-Beckett (Derived)[3]
BF_3	Acceptor Number (AN)	89	Gutmann-Beckett[6]
BBr_3	Acceptor Number (AN)	~111	Gutmann-Beckett (Derived)[3]
BPh_3	Fluoride Ion Affinity (FIA)	354.4 kJ/mol	Calculated[2]
$HB(C_6F_5)_2$ (Piers' Borane)	Acceptor Number (AN)	~68	Gutmann-Beckett[3]
$PhBCl_2$	$\Delta\delta^{19}F$ (FBN Probe)	2.0 ppm	Müller Method[16]
Ph_2BOH (Hydroxydiphenylbora ne)	pKa of conjugate acid	~8-10 (est.)	Estimated based on related borinic acids and phenols

Note: Direct experimental Lewis acidity measurements for hydroxydiphenylborane using methods like Gutmann-Beckett or FIA are not readily available in the reviewed literature. Its acidity is often discussed in the context of its Brønsted acidity or its role as a precursor. The pKa of the conjugate acid ($Ph_2BOH_2^+$) provides an indirect measure of the basicity of the hydroxyl oxygen, which relates to the electron-donating ability towards the boron center.

Key Experimental Protocols

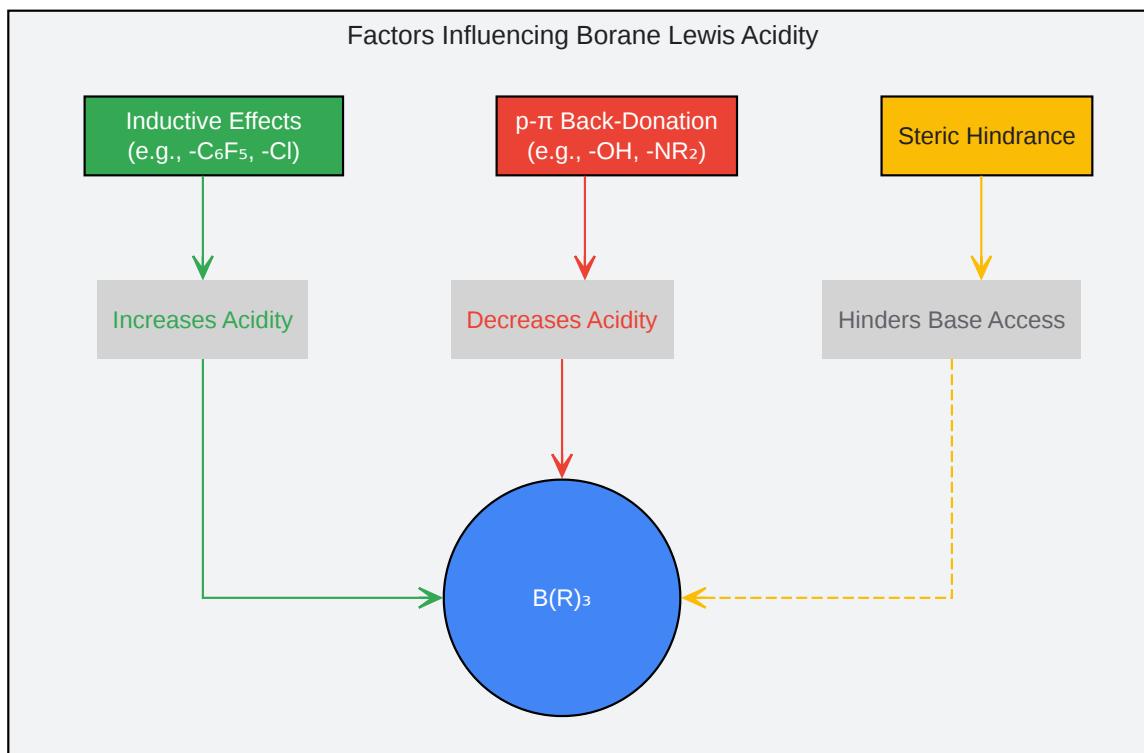
Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general steps for determining the Acceptor Number (AN) of a borane using Et₃PO as a ³¹P NMR probe.

Materials:

- Borane sample (Lewis acid)
- Triethylphosphine oxide (Et₃PO, Lewis base probe)
- Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆, CDCl₃)
- NMR tubes and standard laboratory glassware, dried and handled under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

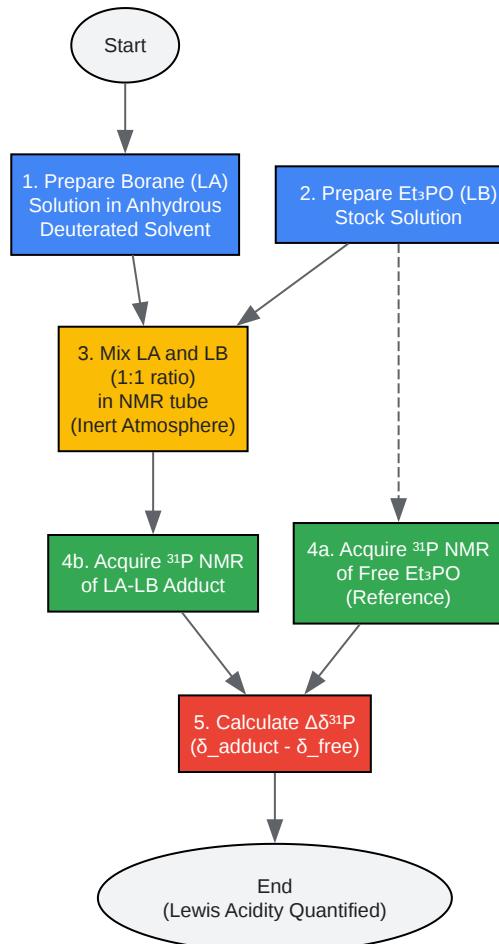

- Preparation of Stock Solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.06 M).
- Sample Preparation: In an inert atmosphere glovebox, accurately weigh the borane sample (Lewis acid, e.g., 0.06 mmol) into an NMR tube.
- Addition of Probe: Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of the borane to Et₃PO.
- Reference Sample: Prepare a reference NMR tube containing only the Et₃PO stock solution.
- NMR Spectroscopy:
 - Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the reference sample to determine the chemical shift of free Et₃PO (δ_{free}).
 - Acquire a ³¹P{¹H} NMR spectrum of the sample containing the borane-Et₃PO adduct (δ_{adduct}).
- Data Analysis:
 - Calculate the chemical shift difference: $\Delta\delta^{31}\text{P} = \delta_{\text{adduct}} - \delta_{\text{free}}$.

- Calculate the Acceptor Number (AN) using the established correlation for the specific solvent. For dichloromethane-d₂, AN can be approximated based on the $\Delta\delta^{31}\text{P}$ value.[15]

Visualizing Borane Lewis Acidity

Factors Influencing Lewis Acidity

The Lewis acidity of a borane is a composite of several structural and electronic factors. The interplay between inductive effects, resonance (p- π back-donation), and steric hindrance dictates the overall electrophilicity of the boron center.



[Click to download full resolution via product page](#)

Caption: Key factors modulating the Lewis acidity of a central boron atom.

Experimental Workflow: Gutmann-Beckett Method

The logical flow for determining Lewis acidity using the Gutmann-Beckett method involves careful preparation under inert conditions followed by NMR analysis.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the Gutmann-Beckett method.

Conclusion

The Lewis acidity of hydroxydiphenylborane is moderated by the dual nature of its substituents. The phenyl groups are weakly electron-withdrawing, while the hydroxyl group can engage in p- π back-donation, reducing the boron's electrophilicity compared to boranes with strongly withdrawing groups like B(C₆F₅)₃ or BCl₃. Its acidity is likely comparable to or slightly less than that of triphenylborane.

A quantitative assessment using standardized methods like the Gutmann-Beckett protocol or computational FIA calculations would provide a more definitive placement of hydroxydiphenylborane within the broad landscape of borane Lewis acids. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate and contextualize the Lewis acidity of novel and existing boron compounds, facilitating their rational application in catalysis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gutmann-Beckett method - Wikipedia [en.wikipedia.org]
- 7. Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)X_n compounds for (X = F, Cl, Br, I, NH₂, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]
- 15. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Lewis acidity of hydroxydip-tolylborane compared to other boranes]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355148#lewis-acidity-of-hydroxydip-tolylborane-compared-to-other-boranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com